molecular formula C13H10O2 B177385 2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde CAS No. 14562-10-8

2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde

Cat. No. B177385
CAS RN: 14562-10-8
M. Wt: 198.22 g/mol
InChI Key: IKYDTCFKUJZPPO-UHFFFAOYSA-N
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Patent
US08420563B2

Procedure details

To 100.6 mmol of 2-phenyl phenol in 40 ml of tetrahydrofuran was added dropwise a 3-molar methylmagnesium bromide solution (36.7 ml; 110 mmol) in diethyl ether. After two hours of stirring at room temperature, gas evolution ceased. About 90% of the solvent were removed in vacuo and toluene (250 ml), triethylamine (20 ml), and paraformaldehyde (7.55 g; 251 mmol) were added. The mixture was heated to 88° C. and held at this temperature for two hours. After cooling down to room temperature, the yellow solution was introduced into cold hydrochloric acid (1M, 250 ml). The organic phase was separated and dried over sodium sulphate. After removal of the solvent in vacuo, 3-phenyl salicylaldehyde was recrystallized from ethanol at −20° C. Yield: 71%.
Quantity
100.6 mmol
Type
reactant
Reaction Step One
Quantity
36.7 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
solvent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7.55 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=2[OH:13])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C[Mg]Br.[CH2:17]=[O:18].Cl>O1CCCC1.C(OCC)C.C(N(CC)CC)C.C1(C)C=CC=CC=1>[C:1]1([C:7]2[CH:12]=[CH:11][CH:10]=[C:9]([CH:17]=[O:18])[C:8]=2[OH:13])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
100.6 mmol
Type
reactant
Smiles
C1(=CC=CC=C1)C1=C(C=CC=C1)O
Name
Quantity
36.7 mL
Type
reactant
Smiles
C[Mg]Br
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Step Two
Name
solvent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
7.55 g
Type
reactant
Smiles
C=O
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)N(CC)CC
Name
Quantity
250 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
250 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After two hours of stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to 88° C.
WAIT
Type
WAIT
Details
held at this temperature for two hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling down to room temperature
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
After removal of the solvent in vacuo, 3-phenyl salicylaldehyde
CUSTOM
Type
CUSTOM
Details
was recrystallized from ethanol at −20° C

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C1(=CC=CC=C1)C1=C(C(C=O)=CC=C1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.